5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
The synthesis of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one can be compared with other similar compounds such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyrimidine ring but differ in their substitution patterns and biological activities.
Imidazole derivatives: Compounds like 1-(1H-imidazol-5-yl)methanol share the imidazole ring but have different functional groups and applications.
The uniqueness of this compound lies in its combined imidazole and pyrimidine structure, which imparts distinct chemical and biological properties.
Biological Activity
5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides an overview of the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features both imidazole and pyrimidine rings, which contribute to its unique chemical properties. It can be synthesized through various methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting both drug-sensitive and drug-resistant strains. For instance, certain analogues derived from this compound demonstrated over 90% inhibition at concentrations below 6.25 µg/ml against sensitive strains, while maintaining efficacy against resistant strains with MIC values around 25 µg/ml .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of derivatives were tested against various human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. Results indicated that several derivatives exhibited potent activity, with IC50 values ranging from 0.01±0.098μM to 8.12±5.69μM, outperforming standard treatments like etoposide .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It acts as a hinge binder, forming hydrogen bonds with specific amino acids in target proteins, which is crucial for its antimicrobial and anticancer effects.
Comparative Data Table
Property | Value |
---|---|
Molecular Formula | C7H7N5 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 5-(1H-imidazol-4-yl)pyrimidin-4-one |
Antimicrobial Activity | Effective against M. tuberculosis |
Anticancer Activity (IC50 range) | 0.01−8.12μM |
Case Studies
- Anti-Tuberculosis Activity : A study conducted by Gupta et al. explored ring-substituted imidazoles as new anti-tuberculosis agents. The findings revealed that derivatives similar to this compound could inhibit the growth of Mycobacterium tuberculosis effectively .
- Cancer Cell Line Testing : In a recent evaluation of pyrimidine-based compounds, derivatives of this compound were tested against multiple cancer cell lines, demonstrating superior potency compared to existing treatments .
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H6N4O/c12-7-5(1-8-4-11-7)6-2-9-3-10-6/h1-4H,(H,9,10)(H,8,11,12) |
InChI Key |
UCLYMSMSRCRAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=N1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.